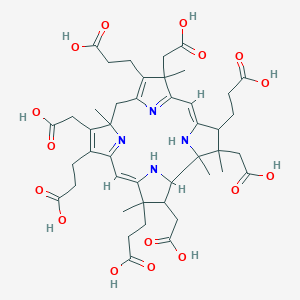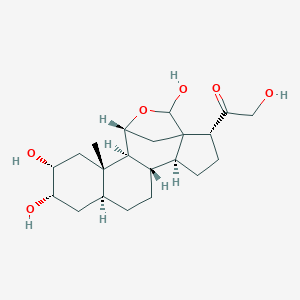![molecular formula C18H15N5OS B237859 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor signaling pathway, which is involved in the development and progression of various B-cell malignancies. In recent years, TAK-659 has gained significant attention as a potential therapeutic agent for the treatment of B-cell malignancies.
Mécanisme D'action
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide exerts its therapeutic effect by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways, including the PI3K-AKT-mTOR and NF-κB pathways, which are involved in the survival, proliferation, and migration of B-cell malignancy cells. By inhibiting BTK activity, this compound blocks the activation of these pathways, leading to reduced cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity in a dose-dependent manner, leading to reduced proliferation and survival of B-cell malignancy cells. This compound has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancy cells. In addition, this compound has been shown to inhibit the migration of B-cell malignancy cells, which is a crucial step in the metastasis of these tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to be effective in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
Several future directions for the development of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide as a therapeutic agent for B-cell malignancies have been identified. These include the evaluation of this compound in combination with other targeted agents, such as PI3K inhibitors, as well as the evaluation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, the development of this compound analogues with improved pharmacokinetic properties may further enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of the final benzamide moiety. The synthesis route has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation, survival, and migration of B-cell malignancy cells.
Propriétés
Formule moléculaire |
C18H15N5OS |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-ethyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N5OS/c1-2-12-3-5-13(6-4-12)16(24)20-15-9-7-14(8-10-15)17-22-23-11-19-21-18(23)25-17/h3-11H,2H2,1H3,(H,20,24) |
Clé InChI |
XMMXLBHWNPZXIP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)







